ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe final step involves the esterification of the carboxylate group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-3-(2-nitrobenzoyl)-1-indolizinecarboxylate
- Ethyl 7-(2-nitrobenzoyl)-3-(2-thienyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and its triazatricyclo core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23N5O7 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H23N5O7/c1-3-37-25(33)18-15-17-21(26-20-11-6-7-12-28(20)24(17)32)29(13-8-14-36-2)22(18)27-23(31)16-9-4-5-10-19(16)30(34)35/h4-7,9-12,15H,3,8,13-14H2,1-2H3 |
InChI Key |
PDJUKEMFHABMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCCOC |
Origin of Product |
United States |
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